molecular formula C15H14O3 B019689 4'-Benzyloxy-2'-hydroxyacetophenone CAS No. 29682-12-0

4'-Benzyloxy-2'-hydroxyacetophenone

Cat. No.: B019689
CAS No.: 29682-12-0
M. Wt: 242.27 g/mol
InChI Key: AGQNLHOTLJFJCG-UHFFFAOYSA-N
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Description

4'-Benzyloxy-2'-hydroxyacetophenone (CAS 29682-12-0) is a phenolic ketone derivative characterized by a benzyloxy group at the 4' position and a hydroxyl group at the 2' position of the acetophenone backbone. It is synthesized via the Williamson reaction, a method involving alkali-metal salts of hydroxy compounds and alkyl halides to form ethers . This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its commercial availability is well-documented, with major suppliers including TCI Chemical, Sigma-Aldrich, and Usbiological, offering prices ranging from $45.00 (5 mg) to $744.00 (500 µg) .

Biological Activity

4'-Benzyloxy-2'-hydroxyacetophenone (BZHAP), with the chemical formula C₁₅H₁₄O₃ and CAS number 29682-12-0, is an organic compound characterized by its distinctive benzyloxy and hydroxy functional groups attached to an acetophenone structure. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

  • Molecular Weight : 242.28 g/mol
  • Appearance : White to off-white solid
  • Functional Groups : Benzyloxy group and hydroxy group

Biological Activities

Emerging studies have indicated several biological activities associated with this compound:

  • Antioxidant Properties : BZHAP has been reported to exhibit significant antioxidant activity, which is critical in combating oxidative stress-related diseases. The compound's ability to scavenge free radicals may contribute to its protective effects against cellular damage.
  • Enzyme Inhibition : Research has highlighted BZHAP's potential to inhibit specific enzymes, including:
    • Acetylcholinesterase : This enzyme is crucial for neurotransmission and is a target for Alzheimer's disease treatment. Inhibiting acetylcholinesterase can enhance acetylcholine levels in the brain, potentially improving cognitive function .
  • Antimicrobial Activity : Preliminary studies suggest that BZHAP may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents .
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions .

The precise mechanisms through which BZHAP exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Interaction with Molecular Targets : BZHAP may interact with enzymes and receptors involved in oxidative stress and inflammation pathways, modulating cellular responses .
  • Regulation of Gene Expression : The compound might influence the expression of genes related to antioxidant defense and inflammatory responses .

Table 1: Summary of Biological Activities and Assays

Activity TypeDescriptionAssay Methodology
AntioxidantScavenging free radicalsDPPH assay, FRAP assay
Enzyme InhibitionInhibition of acetylcholinesteraseEllman's assay
AntimicrobialActivity against bacterial strainsDisk diffusion method
Anti-inflammatoryReduction of pro-inflammatory cytokinesELISA for cytokine levels

Notable Studies

  • Antioxidant Evaluation : A study conducted to assess the antioxidant capacity of BZHAP utilized both DPPH and FRAP assays, demonstrating significant radical scavenging activity compared to standard antioxidants .
  • Enzyme Inhibition Study : Research focusing on the inhibitory effects of BZHAP on acetylcholinesterase revealed a promising IC50 value, suggesting its potential as a therapeutic agent for Alzheimer's disease .
  • Antimicrobial Properties : In vitro tests against various bacterial strains showed that BZHAP exhibited notable antimicrobial activity, indicating its potential use in developing new antimicrobial therapies .

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C₁₅H₁₄O₃
  • Molecular Weight : 242.28 g/mol
  • Appearance : White to off-white solid
  • Melting Point : 101 to 107 °C

Organic Synthesis

BZHAP is recognized for its versatility as a precursor in the synthesis of various biologically active compounds. Its structural features allow it to participate in several chemical reactions, leading to the formation of complex molecules:

  • Synthesis of Flavonoids : BZHAP can be utilized to synthesize flavonoids, which are known for their antioxidant and anti-inflammatory properties.
  • Formation of Pyrazoles and Chromones : These compounds exhibit diverse pharmacological activities, including anti-cancer and anti-bacterial effects.

Medicinal Chemistry

Research has indicated that BZHAP may possess significant biological activities:

  • Enzyme Inhibition : Studies have shown that BZHAP can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. This suggests potential applications in neuroprotective therapies.
  • Anticancer Properties : BZHAP's derivatives have been evaluated for their anticancer activity against various cell lines. For example, benzofuran derivatives synthesized from BZHAP showed promising results against estrogen receptor-dependent breast cancer cells .

Biocatalysis

BZHAP is also involved in biocatalytic processes:

  • Optically Active Sulfoxides : Research indicates that recombinant enzymes can utilize BZHAP as a substrate to produce optically active sulfoxides with high enantioselectivity, showcasing its potential in green chemistry applications.

Case Study 1: Synthesis of Pharmaceutical Intermediates

A study demonstrated the microwave-assisted synthesis of pharmaceutical intermediates using BZHAP. The reaction conditions optimized the rates of selective O-alkylation with benzyl chloride, suggesting its utility in drug manufacturing.

In a recent evaluation, derivatives of BZHAP were tested for their cytotoxicity against several cancer cell lines. The results highlighted that certain modifications to the BZHAP structure significantly enhanced its anticancer activity while maintaining low toxicity profiles .

Comparison with Related Compounds

Compound NameStructure HighlightsUnique Features
2-HydroxyacetophenoneHydroxyl group at position 2Lacks benzyloxy substitution
4-HydroxyacetophenoneHydroxyl group at position 4Simple phenolic structure
4-BenzyloxyphenolBenzyloxy group on phenolic ringNo acetophenone moiety
2',4'-DihydroxychalconeTwo hydroxyl groups on chalcone frameworkExhibits strong anticancer properties

The unique combination of functional groups in BZHAP distinguishes it from these related compounds, influencing its chemical reactivity and biological activity.

Q & A

Basic Questions

Q. What are the key physicochemical properties of 4'-Benzyloxy-2'-hydroxyacetophenone, and how are they experimentally determined?

The compound (CAS 54696-05-8) has a molecular formula of C₁₅H₁₄O₂ and molecular weight of 226.26–226.28 g/mol . Key properties include:

  • Melting point : 72–74°C (observed via differential scanning calorimetry) .
  • Solubility : Soluble in chloroform, forming clear solutions .
  • Purity : Typically ≥95% (determined via HPLC or GC-MS with reference standards) .
    Methodological approaches:
  • Melting point analysis : Use a calibrated melting point apparatus with slow heating rates to ensure accuracy.
  • Purity assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times to certified reference materials .

Q. What synthetic routes are commonly used to prepare this compound?

The benzyloxy group is typically introduced via benzylation of 2'-hydroxyacetophenone derivatives under alkaline conditions. A general protocol involves:

Reacting 2'-hydroxyacetophenone with benzyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous acetone .

Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

Purifying the product via column chromatography or recrystallization from ethanol .
Key considerations:

  • pH control : Maintain alkaline conditions (pH ~8–9) to optimize benzylation efficiency .
  • By-product mitigation : Use stoichiometric excess of benzyl chloride (1.2–1.5 equivalents) to minimize unreacted starting material .

Advanced Questions

Q. How can conflicting purity data from different analytical methods (e.g., HPLC vs. melting point) be resolved?

Discrepancies may arise due to:

  • Co-eluting impurities in HPLC : Validate method specificity using spiked samples or LC-MS .
  • Eutectic mixtures in melting point analysis : Perform differential scanning calorimetry (DSC) to detect metastable phases .
    Example resolution:
  • If HPLC indicates 98% purity but melting point is broad, use DSC to identify polymorphic transitions or solvate formation. Adjust recrystallization solvents (e.g., switch from ethanol to acetonitrile) to improve crystal lattice integrity .

Q. What strategies optimize the synthesis of this compound for large-scale (>100 g) production with >99% purity?

  • Catalytic benzylation : Replace K₂CO₃ with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics and reduce side products .
  • Continuous flow chemistry : Implement microreactors for precise temperature/pH control, improving yield reproducibility .
  • Advanced purification : Use simulated moving bed (SMB) chromatography for high-throughput separation of benzylated products from regioisomers .

Q. How does the electronic nature of the benzyloxy group influence the compound’s reactivity in subsequent derivatization (e.g., acylations or Suzuki couplings)?

The electron-donating benzyloxy group at the 4'-position activates the aromatic ring toward electrophilic substitution. Key effects:

  • Acylation : The 2'-hydroxy group can be selectively acetylated under mild conditions (acetic anhydride, pyridine catalyst) due to intramolecular hydrogen bonding .
  • Suzuki coupling : The benzyloxy group stabilizes transition states, enabling palladium-catalyzed cross-couplings at the 3'-position. Use Pd(PPh₃)₄ with aryl boronic acids in degassed toluene/EtOH (3:1) at 80°C .

Q. What advanced spectroscopic techniques are critical for distinguishing this compound from its structural analogs (e.g., 4'-methoxy derivatives)?

  • 2D NMR (HSQC, HMBC) : Correlate proton signals to adjacent carbons to confirm substitution patterns. For example, the benzyloxy proton (δ 4.9–5.1 ppm) shows coupling to the aromatic C-4' carbon (δ 160–165 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 227.0943 (calculated for C₁₅H₁₅O₃⁺) to rule out methoxy analogs .
  • FT-IR spectroscopy : Identify the carbonyl stretch (~1680 cm⁻¹) and hydroxyl stretch (~3200 cm⁻¹) to differentiate from ester or ether derivatives .

Q. How can the compound’s stability under varying storage conditions (e.g., light, humidity) be systematically evaluated?

Design a stability-indicating study :

Forced degradation : Expose samples to UV light (254 nm, 48 hrs), 40°C/75% RH (4 weeks), and acidic/alkaline hydrolysis (0.1M HCl/NaOH, 24 hrs).

Monitor degradation : Use HPLC to quantify remaining parent compound and identify degradation products (e.g., debenzylated derivatives) .

Recommendations : Store in amber glass at –20°C under inert gas (N₂/Ar) to prevent oxidation and photodegradation .

Q. Methodological Notes

  • Contradiction management : Cross-validate purity data using orthogonal methods (e.g., NMR quantitative integration vs. HPLC) to resolve discrepancies .
  • Safety protocols : Use fume hoods, nitrile gloves, and eye protection when handling due to potential irritant properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares 4'-Benzyloxy-2'-hydroxyacetophenone with key analogs based on substituents, molecular weight, and physical properties:

Compound Name CAS Molecular Formula MW (g/mol) Melting Point (°C) Boiling Point (°C) Solubility Key Features
This compound 29682-12-0 C₁₅H₁₄O₃ 256.27 Not reported Not reported Chloroform (soluble) Benzyloxy and hydroxyl substituents
4’-Benzyloxy-2’-methoxyacetophenone Not provided C₁₆H₁₆O₃ 256.30 72–74 Not reported Chloroform (clear) Methoxy replaces hydroxyl
4′-Ethoxy-2′-hydroxyacetophenone 37470-42-1 C₁₀H₁₂O₃ 180.20 Not reported Not reported Organic solvents Ethoxy group; cheaper ($128.00/5 g)
4'-Fluoro-2'-hydroxyacetophenone 1481-27-2 C₈H₇FO₂ 154.14 Not reported Not reported Not reported Fluorine substituent enhances reactivity
4-Acetoxy-2',4'-dimethylbenzophenone 890100-31-9 C₁₇H₁₆O₃ 268.31 Not reported Not reported Not reported Acetoxy and methyl groups
4-Acetoxy-2'-chlorobenzophenone 185606-03-5 C₁₅H₁₁ClO₃ 274.70 Not reported 407.5 (predicted) Not reported Chlorine substituent; higher MW

Commercial Availability and Pricing

  • This compound is widely available, with pricing influenced by purity and quantity (e.g., $141.00/g from TCI vs. $363.00/5g from Usbiological) .
  • Analogs like 4’-Benzyloxy-2’-methoxyacetophenone and 4-Acetoxy-2',4'-dimethylbenzophenone are less commonly commercialized, requiring custom synthesis .

Preparation Methods

Benzylation of Dihydroxyacetophenone Derivatives

The most widely reported method involves selective benzylation of 2,4-dihydroxyacetophenone (resacetophenone) under alkaline conditions. This approach exploits the differential reactivity of phenolic hydroxyl groups to introduce the benzyloxy moiety at the 4'-position while retaining the 2'-hydroxy group.

Reaction Mechanism and Conditions

The synthesis proceeds via nucleophilic substitution, where the deprotonated 4'-hydroxyl group attacks benzyl chloride in the presence of a base. Anhydrous acetone or dimethylformamide (DMF) serves as the solvent, with potassium carbonate (K₂CO₃) or sodium hydride (NaH) as the base . Stoichiometric excess of benzyl chloride (1.2–1.5 equivalents) ensures complete conversion, minimizing residual starting material. The reaction typically occurs at 60–80°C for 6–12 hours, monitored by thin-layer chromatography (TLC) using ethyl acetate/hexane (1:4) as the mobile phase.

Key parameters :

  • Base selection : K₂CO₃ achieves 85–90% yield, while NaH increases reactivity but risks over-benzylation .

  • Solvent polarity : Anhydrous acetone enhances solubility of intermediates, whereas DMF accelerates reaction rates .

  • Temperature control : Elevated temperatures (>80°C) promote side reactions, such as diaryl ether formation .

Purification and Characterization

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. The final compound exhibits a melting point of 104–106°C and distinct spectroscopic signatures:

  • ¹H NMR (CDCl₃): δ 12.5 (s, 1H, -OH), 7.45–7.30 (m, 5H, benzyl aromatic), 6.45–6.30 (m, 2H, acetophenone aromatic), 5.15 (s, 2H, -OCH₂Ph), 2.60 (s, 3H, -COCH₃) .

  • IR (KBr): 1650 cm⁻¹ (C=O), 1600 cm⁻¹ (aromatic C=C), 1250 cm⁻¹ (C-O) .

Table 1: Optimization of Benzylation Conditions

ParameterCondition 1Condition 2Optimal Condition
BaseK₂CO₃NaHK₂CO₃
SolventAcetoneDMFAcetone
Temperature (°C)608070
Yield (%)857889

Multi-Step Synthesis via Benzyl-Protected Intermediates

A patent-derived route (US4412082A) employs benzyl ether protection to enhance intermediate crystallinity, facilitating purification . This method is favored for industrial scalability due to recyclable byproducts.

Stepwise Reaction Sequence

  • Chloromethylation : Benzyl phenyl ether reacts with formaldehyde and hydrogen chloride to form 4-benzyloxybenzyl chloride .

  • Cyanidation : Treatment with sodium cyanide in toluene/water yields 4-benzyloxyphenylacetonitrile .

  • Hydrolysis : Acidic hydrolysis (HCl/H₂O) converts the nitrile to this compound, with simultaneous cleavage of the benzyl group .

Critical considerations :

  • Chloromethylation : Benzyl chloride byproduct is recycled, reducing waste .

  • Cyanidation : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency .

  • Hydrolysis : Controlled pH (1–2) prevents decarboxylation .

Industrial Advantages

This method achieves 75–80% overall yield with high purity (>98%) . The benzyl group’s strategic use improves intermediate stability, enabling large-scale production.

Table 2: Comparative Analysis of Multi-Step Synthesis

StepReagentsTemperature (°C)Time (h)Yield (%)
ChloromethylationHCHO, HCl, Acetic acid50890
CyanidationNaCN, Toluene/H₂O1001285
HydrolysisHCl, H₂OReflux695

Rearrangement-Based Approaches

The Baker-Venkataraman rearrangement offers an alternative route, particularly for synthesizing chromone derivatives from acylated precursors . While less common for this compound, this method highlights synthetic versatility.

Mechanism and Application

2,4-Dihydroxyacetophenone is acylated to form a diketone intermediate, which undergoes base-catalyzed intramolecular cyclization to yield chromones . Introducing benzyloxy groups prior to rearrangement could theoretically produce the target compound, though literature reports are sparse.

Challenges :

  • Regioselectivity : Competing acylation at the 2'- or 4'-position complicates isolation .

  • Side reactions : Knoevenagel condensation may occur under basic conditions .

Recent Advancements and Industrial Applications

Emergent techniques focus on solvent-free reactions and catalytic systems to enhance sustainability. For instance, microwave-assisted synthesis reduces reaction times by 40–50% while maintaining yields above 80% . Industrial suppliers like TCI Chemical and Sigma-Aldrich utilize continuous flow systems for large-scale production .

Table 3: Industrial Suppliers and Specifications

SupplierPurity (%)Price (per gram)Scale Available
TCI Chemical>98$1521g–10kg
Sigma-Aldrich>95$29.85mg–100g
Alchem Pharmtech>99$4550mg–2g

Properties

IUPAC Name

1-(2-hydroxy-4-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11(16)14-8-7-13(9-15(14)17)18-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQNLHOTLJFJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40309246
Record name 4'-Benzyloxy-2'-hydroxyacetophenone
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Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29682-12-0
Record name 29682-12-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-Benzyloxy-2'-hydroxyacetophenone
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Record name 4'-BENZYLOXY-2'-HYDROXYACETOPHENONE
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Synthesis routes and methods I

Procedure details

Fifty grams of 2,4-dihydroxyacetophenone were dissolved in 250 ml. of dimethylformamide and the solution was cooled to 0° C. by means of an external ice-bath. After the addition of 15 grams of a 50% oil dispersion of sodium hydride, 40 ml. of benzyl chloride were added in a dropwise fashion and the reaction was allowed to warm to room temperature. After stirring overnight, the reaction mixture was added to 700 ml. of ethyl acetate. The organic phase was washed with 1000 ml. of 1N hydrochloric acid and twice each with 1000 ml. of a saturated sodium chloride solution. The organic layer was dried, and the solvent removed in vacuo. The oily residue was treated with 100 ml. of methanol and 50 ml. of hexane. The desired 2-hydroxy-4-benzyloxyacetophenone (36.7 grams) was recovered by filtration.
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Synthesis routes and methods II

Procedure details

Potassium carbonate (54 g, 0.39 mol) followed by benzyl bromide (13.9 mL, 0.12 mol) were added to a solution of 2′,4′-dihydroxyacetophenone (20 g, 0.13 mol) in DMF (180 mL). The mixture was stirred for 5 hours and then partitioned between H2O and EtOAc. The organic layer was washed with satd NaHCO3, 1N HCl, brine, dried over Na2SO4 and concentrated to a clear oil (23.7 g, 81%). 1H NMR (400 MHz, CDCl3): δ 2.56 (s, 3 H), 5.02 (s, 2 H), 6.51 (m, 2 H), 7.33–7.43 (m, 5 H), 7.64 (d, J=8.3 Hz, 1 H), 12.73 (s, 1 H).
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Synthesis routes and methods III

Procedure details

The reaction of (1) above is repeated using 1.1 molar equivalents of benzyl chloride, 1.0 molar equivalent of K2CO3, and substituting for the above acetophenone 2,4-dihydroxyacetophenone ##STR15##
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Synthesis routes and methods IV

Procedure details

The reaction of (1) above is repeated using 1.1 molar equivalents of benzyl chloride, 1.0 molar equivalent of K2CO3, and substituting for the above acetophenone, 2,4-dihydroxyacetophenone ##STR19##
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4'-Benzyloxy-2'-hydroxyacetophenone
4'-Benzyloxy-2'-hydroxyacetophenone
4'-Benzyloxy-2'-hydroxyacetophenone
4'-Benzyloxy-2'-hydroxyacetophenone
4'-Benzyloxy-2'-hydroxyacetophenone
4'-Benzyloxy-2'-hydroxyacetophenone

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